2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- - 1792180-81-4

2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-

Catalog Number: EVT-279238
CAS Number: 1792180-81-4
Molecular Formula: C15H19N5O
Molecular Weight: 285.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-06651600 is a potent and selective JAK3 inhibitor. PF-06651600 is a potent and low clearance compound with demonstrated in vivo efficacy. The favorable efficacy and safety profile of this JAK3-specific inhibitor PF-06651600 led to its evaluation in several human clinical studies. JAK3 was among the first of the JAKs targeted for therapeutic intervention due to the strong validation provided by human SCID patients displaying JAK3 deficiencies.

This compound, also known as Ritlecitinib, is a selective, covalent, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases []. It is being investigated for its therapeutic potential in various inflammatory and autoimmune diseases.

Tofacitinib

Compound Description: Tofacitinib is an oral, small molecule inhibitor of Janus kinases (JAKs) that targets JAK1, JAK3, and to a lesser extent, JAK2 [, , ]. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and other inflammatory conditions.

Baricitinib

Compound Description: Baricitinib is an oral, selective inhibitor of JAK1 and JAK2 [, , ]. It has demonstrated efficacy in treating rheumatoid arthritis, atopic dermatitis, and alopecia areata, and is currently approved for these indications.

Deuruxolitinib

Compound Description: Deuruxolitinib is an oral, selective JAK1 and JAK2 inhibitor currently under investigation for the treatment of alopecia areata and other autoimmune conditions [, ].

Ruxolitinib

Compound Description: Ruxolitinib is a potent inhibitor of JAK1 and JAK2, primarily used for treating myelofibrosis and polycythemia vera []. It has also been investigated for its potential in alopecia areata and other inflammatory conditions.

Brepocitinib

Compound Description: Brepocitinib is an oral, selective inhibitor of tyrosine kinase 2 (TYK2) and JAK1, currently being investigated for its efficacy in treating various autoimmune diseases, including psoriasis, psoriatic arthritis, Crohn’s disease, and ulcerative colitis [, ].

Ivarmacitinib

Compound Description: Ivarmacitinib is a selective JAK1 inhibitor under development for treating autoimmune diseases, including alopecia areata [].

Filgotinib

Compound Description: Filgotinib is a selective JAK1 inhibitor being explored for its therapeutic benefits in rheumatoid arthritis, Crohn’s disease, and ulcerative colitis [].

Peficitinib

Compound Description: Peficitinib is a pan-JAK inhibitor initially developed for rheumatoid arthritis, but its development was halted due to safety concerns [].

Relevance: Peficitinib, unlike Ritlecitinib, is a pan-JAK inhibitor, meaning it inhibits all JAK family members, potentially leading to a broader range of side effects []. Ritlecitinib, with its selectivity for JAK3 and TEC family kinases, aims for a more targeted approach to minimize off-target effects [].

Upadacitinib

Compound Description: Upadacitinib is a selective JAK1 inhibitor that has demonstrated efficacy in treating rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis [].

Properties

CAS Number

1792180-81-4

Product Name

2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-

IUPAC Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one

Molecular Formula

C15H19N5O

Molecular Weight

285.351

InChI

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1

InChI Key

CBRJPFGIXUFMTM-WDEREUQCSA-N

SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3

Solubility

Soluble in DMSO

Synonyms

PF-06651600 free base; PF-06651600; PF 06651600; PF06651600

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.